4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
Description
Properties
IUPAC Name |
4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS/c24-20-16-10-4-3-9-15(16)19-17(20)18(22-21(25)23-19)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,18H,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTXSLLTQCWGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thioxopyrimidines, which are known for their potential therapeutic applications, including anticancer properties.
- Molecular Formula : C21H14N2OS
- Molecular Weight : 342.42 g/mol
- CAS Number : 865659-28-5
Anticancer Properties
Research has indicated that compounds within the thioxopyrimidine class exhibit notable anticancer activities. Specifically, studies have shown that 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one demonstrates cytotoxic effects against various cancer cell lines.
In a study evaluating the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), it was observed that the compound inhibited cell proliferation effectively at specific concentrations. The IC50 values were determined to be significant when compared to standard chemotherapeutics.
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 13.42 | 12.7 |
| MDA-MB-231 | 28.89 | 8.0 |
These results suggest a promising potential for this compound as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Thioxopyrimidines are known to interact with various molecular targets including:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to decreased nucleotide synthesis and ultimately hinder cancer cell growth.
- Tyrosine Kinases : These enzymes play crucial roles in signaling pathways that regulate cell division and survival.
Other Biological Activities
Beyond its anticancer properties, thioxopyrimidine derivatives have been reported to possess a wide range of biological activities:
- Antimicrobial Activity : Some studies indicate that compounds in this class exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Research has shown potential in reducing inflammation through various biochemical pathways.
- Antioxidant Properties : The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.
Case Studies
One notable case study involved the synthesis and biological evaluation of several thioxopyrimidine derivatives including 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one. The study highlighted:
- Synthesis Methodology : Utilizing cyclization reactions that incorporate sulfur into the pyrimidine ring.
- Biological Testing : In vitro assays demonstrated significant cytotoxicity against cancer cell lines with a focus on determining IC50 values and selectivity indices.
- Comparative Analysis : The compound was compared against established anticancer agents like Cisplatin and showed promising results with a higher selectivity index.
Scientific Research Applications
The compound 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a member of the thioxo-pyrimidine family, known for its diverse applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Applications
The compound exhibits significant pharmacological potential, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of thioxo-pyrimidines have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
- Antiviral Properties : Some studies indicate that thioxo-pyrimidine derivatives may possess antiviral activities. For example, they have been evaluated for their effectiveness against viral infections, showcasing potential as therapeutic agents against specific viruses .
- Antioxidant Activity : The antioxidant properties of compounds in this class have been studied extensively. They are believed to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Material Science Applications
The unique structural properties of 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one make it suitable for various applications in material science:
- Organic Electronics : Due to its electronic properties, this compound has potential applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films can enhance the efficiency of electronic devices .
- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, contributing to improved mechanical and thermal properties of polymeric materials .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thioxo-pyrimidines and evaluated their anticancer activities against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting a strong potential for development into new cancer therapies .
Case Study 2: Antioxidant Evaluation
A comprehensive evaluation of the antioxidant properties of this compound was conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results showed that the compound effectively reduced DPPH radicals in a concentration-dependent manner, indicating its potential use as an antioxidant supplement in pharmaceuticals and nutraceuticals .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one, and how can reaction conditions be optimized?
- Methodology : A modified Biginelli reaction is commonly employed, involving a multicomponent condensation of 1,3-indanedione, 1-naphthaldehyde, and thiourea in ethanol under reflux. Catalysts like phosphorus pentoxide (P₂O₅) enhance yields (e.g., 82–93% in analogous compounds) by promoting cyclocondensation .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (5–10 mol%), and reaction time (6–12 hours) can improve purity and yield. For example, P₂O₅ in ethanol reduces side reactions compared to acid catalysts like p-toluenesulfonic acid .
Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of this compound?
- Key Spectral Markers :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm for naphthyl and indeno groups) and NH/CH signals (e.g., δ 5.3 ppm for the CH bridge in tetrahydro-pyrimidinone analogs) .
- IR : Thioxo (C=S) stretches appear at ~1220–1260 cm⁻¹, and carbonyl (C=O) stretches at ~1660–1720 cm⁻¹ .
- Validation : Compare experimental data with computed spectra (e.g., using Gaussian software) to resolve ambiguities in overlapping proton environments .
Advanced Research Questions
Q. How can computational tools predict the physicochemical properties and drug-likeness of this compound?
- Methodology : Use Swiss-ADME or Molinspiration to assess parameters like LogP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For example, analogs with TPSA < 140 Ų and LogP < 5 are more likely to exhibit oral bioavailability .
- Case Study : A related chromeno-pyrimidinone showed a TPSA of 78.7 Ų and LogP of 3.5, indicating favorable absorption .
Q. What strategies address discrepancies in elemental analysis or spectral data during characterization?
- Root Causes : Impurities from incomplete purification (e.g., residual solvents) or tautomeric equilibria (e.g., thione-thiol shifts).
- Solutions :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from DMSO/water .
- Dynamic NMR : Perform variable-temperature NMR to detect tautomerism, as seen in thioxo-pyrimidinones where NH protons exchange at elevated temperatures .
Q. How does substituent variation (e.g., naphthyl vs. phenyl) impact biological activity or stability?
- Design Principles :
- Steric Effects : Bulkier naphthyl groups may enhance π-π stacking in protein binding but reduce solubility.
- Electronic Effects : Electron-withdrawing substituents (e.g., -F, -NO₂) increase electrophilicity, potentially improving kinase inhibition .
- Case Study : Fluorophenyl analogs of indeno-pyrimidinones showed enhanced antiproliferative activity (IC₅₀ = 2–5 µM) compared to unsubstituted derivatives .
Key Recommendations for Researchers
- Synthesis : Prioritize P₂O₅ catalysis for scalability and purity .
- Characterization : Combine dynamic NMR with high-resolution mass spectrometry to resolve tautomeric ambiguities .
- Bioactivity Screening : Use molecular docking (AutoDock Vina) to pre-screen against targets like adenosine receptors or kinases, leveraging structural similarities to known antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
